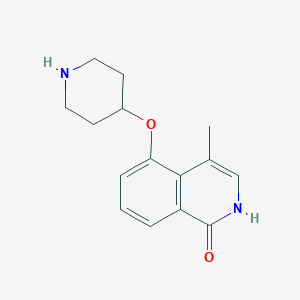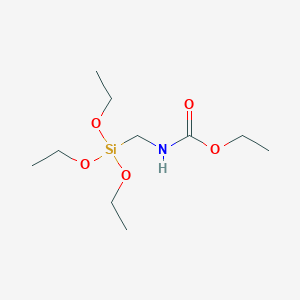![molecular formula C13H9ClN2S B11854442 4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)
4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 2-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and subsequent cyclization to form the thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thienopyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The compound’s ability to interact with DNA and RNA also contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the phenyl group at the 2-position enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H9ClN2S |
|---|---|
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
4-chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-7-10-11(14)15-12(16-13(10)17-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
ANUGBESAKYPGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)


![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)
![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)


![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)
